molecular formula C23H23N3O B11090750 2,2-dimethyl-5-(5-methyl-1H-imidazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

2,2-dimethyl-5-(5-methyl-1H-imidazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11090750
M. Wt: 357.4 g/mol
InChI Key: WOUJYSMDJZMLKT-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-(5-methyl-1H-imidazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound consists of a tetrahydrobenzo[a]phenanthridine core, which is further modified by the presence of a 5-methyl-1H-imidazole ring and a ketone group.

Preparation Methods

Synthetic Routes::

    Cyclization of Amido-Nitriles: Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Reaction Conditions::
  • The reaction conditions are mild, allowing for the incorporation of arylhalides, aromatic compounds, and saturated heterocycles.
Industrial Production::
  • Industrial-scale production methods for this specific compound are not widely documented. research in this area is ongoing.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The ketone group in the compound can undergo oxidation reactions.

    Substitution: The imidazole ring may participate in substitution reactions.

Common Reagents and Conditions::

    Nickel Catalysts: Used in the cyclization of amido-nitriles.

    Dehydrating Agents: Required for the cyclization step.

Major Products::
  • The primary product is the 2,4-disubstituted NH-imidazole.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate due to its unique structure.

    Catalysis: Explore its catalytic properties in various reactions.

    Functional Materials: Consider applications in materials science.

Mechanism of Action

  • The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

2,2-dimethyl-5-(5-methyl-1H-imidazol-4-yl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C23H23N3O/c1-13-21(25-12-24-13)22-20-16(10-23(2,3)11-18(20)27)19-15-7-5-4-6-14(15)8-9-17(19)26-22/h4-9,12,22,26H,10-11H2,1-3H3,(H,24,25)

InChI Key

WOUJYSMDJZMLKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54

Origin of Product

United States

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